molecular formula C12H12Cl2N2O2 B1440065 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline CAS No. 692059-41-9

4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline

Cat. No. B1440065
CAS RN: 692059-41-9
M. Wt: 287.14 g/mol
InChI Key: RLTQWOJPSCVGSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, involves the use of phosphorous oxychloride . The reaction was carried out by refluxing a mixture of 7-(3-chloro-propoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile and phosphorous oxychloride for 1.5 hours . The excess reagent was then removed under reduced pressure, and the residue was mixed with ice-cold dilute sodium hydroxide and ethyl acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline include a molecular formula of C13H13Cl2NO2 and a molecular weight of 286.15 . The compound has a predicted boiling point of 478.1±40.0 °C and a density of 1.37 . It is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Anti-Tumor Medication Synthesis

“4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline” is a useful intermediate in the green preparation of the anti-tumor medication Bosutinib . Bosutinib is a tyrosine kinase inhibitor used for the treatment of certain types of leukemia.

Chemical Research

Due to its unique structure, “4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline” is of interest in chemical research, particularly in the study of quinoline derivatives. Quinolines are a class of organic compounds with various biological activities, and this specific derivative could be used in the development of new synthetic methods or the study of reaction mechanisms .

Development of New Pharmaceuticals

The compound could potentially be used in the development of new pharmaceuticals. Its structural similarity to other biologically active quinolines suggests that it could serve as a starting point for the synthesis of new drugs .

Material Science

In material science, quinoline derivatives have been studied for their potential use in organic light-emitting diodes (OLEDs). While “4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline” has not specifically been used for this purpose, its unique structure could potentially make it of interest in this field .

Environmental Science

Quinolines and their derivatives are often found in crude oil and coal tar, and they are also formed during various industrial processes. As such, methods for their detection and removal from the environment are of significant interest. “4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline” could potentially be used in studies aimed at better understanding these processes .

Education

In an educational setting, the synthesis and characterization of “4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline” could be used as a teaching tool in advanced organic chemistry courses. Students could gain hands-on experience with various techniques such as nucleophilic substitution, column chromatography, and nuclear magnetic resonance spectroscopy .

properties

IUPAC Name

4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2/c1-17-10-6-9-8(12(14)16-7-15-9)5-11(10)18-4-2-3-13/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTQWOJPSCVGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline

Synthesis routes and methods I

Procedure details

The intermediate 6-(3-chloropropoxy)-4-hydroxy-7-methoxyquinazoline (3.5 g, 13.0 mmol) was reacted with POCl3 in the manner described in Example 4A Step 2 to give 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline (3.2 g, 11.2 mmol, 86%). LC-MS (ESI) m/z 287 (M+H)+.
Quantity
3.5 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

6-(3-chloropropoxy)-7-methoxyquinazoline-4-one (400 gm), thionyl chloride (3.2 lt) and DMF (100 ml) were refluxed for 7-8 hours. Thionyl chloride was distilled off completely under reduced pressure below 45° C. Methylene chloride (2.5 lt) and water (1.5 lt) were charged, stirred for 30 minutes at room temperature and the layers separated. The aqueous layer was extracted twice with methylene chloride (500 ml), the combined methylene chloride layer was washed with 1% sodium bicarbonate solution (1 lt), dried over sodium sulphate (20 gm) and concentrated under reduced pressure at 35-40° C. The residue was stirred with isopropyl alcohol (400 ml) at 40-45° C. for 1 hour, cooled to 0-5° C., the solids filtered, washed with chilled isopropyl alcohol (200 ml) and dried under vacuum at 45° C. to yield the title compound (406 gm, 95% yield).
Quantity
400 g
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100 mL
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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